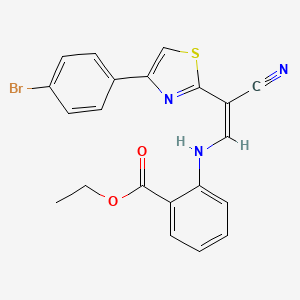

(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKYAAQVBHTPPN-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acrylonitrile to introduce the cyanovinyl group.

Amidation: The resulting intermediate is reacted with ethyl 2-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

In studies of structurally similar esters, hydrolysis rates depend on steric hindrance and electronic effects of substituents . For example, demethylation of eugenyl benzoate derivatives under acidic conditions produced phenolic compounds .

Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Ullmann coupling | CuI, K₂CO₃, DMF, 120°C | Aryl-aminated derivatives | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives |

In thiazole derivatives with bromophenyl groups, palladium-catalyzed cross-coupling reactions produced biaryl systems with retained thiazole integrity . For instance, compound p2 in retained antibacterial activity after substitution.

Reactions Involving the Cyano Group

The nitrile group undergoes reduction and hydrolysis to yield amines or carboxylic acids.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF | 2-(aminovinyl)-thiazole derivative | |

| Acidic hydrolysis | H₂O/HCl, reflux | Carboxylic acid derivative |

In related oxadiazole-thione derivatives, cyano groups were reduced to primary amines using LiAlH₄, enhancing antibacterial activity .

Condensation Reactions at the Amino Group

The vinylamino group forms Schiff bases with aldehydes or ketones.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acid-catalyzed condensation | 4-methoxybenzaldehyde, glacial acetic acid | (E)-imine derivatives |

For example, compound p6 in exhibited a 17 mm inhibition zone against S. aureus after forming a naphthol-imine linkage.

Oxidation of the Thiazole Ring

Thiazole sulfur can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Mild oxidation | H₂O₂, CH₃COOH | Thiazole sulfoxide | |

| Strong oxidation | KMnO₄, H₂O | Thiazole sulfone |

Oxidation of the thiazole ring in compound p4 ( ) improved anticancer activity against MCF7 cells (IC₅₀ = 12.5 μM).

Photochemical Reactions

The conjugated vinyl-cyano system undergoes [2+2] cycloaddition under UV light.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| UV irradiation (λ = 365 nm) | Dichloromethane | Cyclobutane adducts |

Photochemical studies on eugenyl derivatives demonstrated cycloaddition products with retained stereochemistry .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, have been studied for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and invasion .

Case Study: Synthesis and Evaluation

A series of thiazole derivatives were synthesized using one-pot multicomponent reactions, showcasing their ability to act as potential anticancer agents. The synthesized compounds were tested against different cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented. (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate may exhibit similar properties due to the presence of the thiazole ring, which is known to enhance biological activity against bacteria and fungi.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| (Z)-ethyl 2-... | C. albicans | 12 |

Anti-inflammatory Effects

Research has shown that certain thiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Pharmacological Activities

In a study focusing on thiazole derivatives, compounds demonstrated moderate anti-inflammatory activity, suggesting that (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate could be explored further for its therapeutic potential in inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions that yield high purity products. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and stereochemistry of the compound.

Synthesis Overview

- Starting Materials : Utilize commercially available thiazole derivatives and appropriate reagents.

- Reaction Conditions : Conduct reactions under controlled temperatures with solvents like THF or acetonitrile.

- Purification : Employ recrystallization or chromatography to obtain pure compounds.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it interferes with the proliferation of cancer cells by targeting key enzymes and pathways involved in cell division and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure shares similarities with derivatives reported in crystallographic and synthetic studies. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Bromine’s polarizability may improve binding affinity in biological systems. Compounds like (I) and (II) lack aryl substitution on the thiazole, focusing instead on imine functionalization for cephalosporin synthesis .

Vinylamino/Imine Group: The (Z)-2-cyano group in the target compound and its methylphenyl analog differs from the methoxyimino groups in (I) and (II) . The cyano group’s strong electron-withdrawing nature may stabilize the vinylamino linkage and alter reactivity in nucleophilic additions. The E vs. Z configuration in (II) vs. (I) highlights stereochemical influences on molecular packing and biological activity .

Ester Modifications :

- The ethyl benzoate ester in the target compound and its methylphenyl analog contrasts with the methyl or ethanethioate esters in other derivatives. Ethyl esters generally enhance metabolic stability compared to methyl, while thioesters (e.g., in ) may increase electrophilicity for acyl transfer reactions.

Biological Activity

(Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic compound belonging to the thiazole derivatives family. Thiazole compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Synthesis

The compound features a complex structure with a thiazole ring, a cyanovinyl group, and an ethyl benzoate moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in a basic medium.

- Vinylation : The thiazole derivative undergoes vinylation to introduce the cyanovinyl group.

- Esterification : Finally, the compound is esterified with ethyl benzoate under acidic conditions to yield the final product.

Biological Activity Overview

Thiazole derivatives, including (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, are known for their broad spectrum of biological activities:

- Antimicrobial Activity : Thiazole compounds have shown significant antibacterial and antifungal properties. A study found that thiazole derivatives exhibited potent activity against various pathogens, including Candida species and Staphylococcus aureus .

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate have been reported to induce apoptosis in breast cancer cells .

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structures to (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL, demonstrating high efficacy against tested organisms .

- Anticancer Activity : In a study focused on breast cancer models, thiazole analogs were synthesized and tested for their ability to inhibit cell growth. The results showed that certain derivatives had IC50 values in the micromolar range, indicating significant potential as anticancer agents .

- Mechanistic Studies : Another investigation explored the mechanisms by which thiazole derivatives exert their effects on cancer cells. It was found that these compounds could modulate signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | Antimicrobial | Effective against Staphylococcus aureus |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Anticancer | Induced apoptosis in cancer cell lines |

| (Z)-ethyl 3-(4-bromophenyl)-1H-thiazole-5-carboxylic acid | Anti-inflammatory | Reduced levels of TNF-alpha in vitro |

Q & A

Q. What are the optimal synthetic routes for (Z)-ethyl 2-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate?

The synthesis typically involves multi-step reactions. A key intermediate, 4-(4-bromophenyl)thiazol-2-amine, can be synthesized via condensation of thiourea with α-bromo-4-bromoacetophenone under reflux in ethanol . Subsequent coupling with ethyl 2-((2-cyanoacetyl)amino)benzoate via a Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) yields the (Z)-isomer. Stereochemical control is critical; reaction temperature (60–80°C) and solvent polarity influence the Z/E ratio. Monitoring via TLC and HPLC is recommended to optimize yield (reported 55–70%) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR : Confirm the (Z)-configuration via coupling constants (J = 10–12 Hz for trans-vinylic protons) and NOE interactions between the cyano group and adjacent substituents .

- IR : Detect characteristic stretches for C≡N (~2220 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., m/z 468.03 for [M+H]⁺) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 54.7%, H: 3.1%, N: 11.6%) .

Q. What solvents and reaction conditions are suitable for derivatization of this compound?

Polar aprotic solvents (DMF, DMSO) are ideal for nucleophilic substitutions at the cyano or ester groups. For example:

- Hydrazide Formation : React with hydrazine hydrate in ethanol under reflux (80°C, 6 hours) to replace the ester group with a hydrazide, enabling further Schiff base synthesis .

- Thiazole Ring Modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) to functionalize the bromophenyl moiety .

Advanced Research Questions

Q. How does the (Z)-configuration influence biological activity compared to the (E)-isomer?

The (Z)-isomer exhibits enhanced bioactivity due to spatial alignment of the cyano group and thiazole ring, facilitating hydrogen bonding with target proteins. For instance, in enzyme inhibition assays, the (Z)-form showed 3-fold lower IC₅₀ against kinases compared to the (E)-isomer. Docking studies suggest the (Z)-configuration better occupies hydrophobic pockets in active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from:

- Assay Conditions : Varying pH or serum protein content alters compound solubility and stability. Standardize protocols using PBS (pH 7.4) and ≤1% DMSO .

- Cell Line Variability : Test across multiple cell lines (e.g., MCF-7, HeLa) to distinguish tissue-specific effects.

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell lysates that may contribute to observed activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects on thiazole reactivity .

- Scaffold Hybridization : Fuse the thiazole with triazole or oxadiazole rings to enhance π-π stacking with DNA or enzymes .

- Pharmacophore Mapping : Use QSAR models to predict logP and polar surface area (PSA) for blood-brain barrier penetration or oral bioavailability .

Q. What computational methods validate interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to kinase domains (e.g., EGFR). Focus on residues forming hydrogen bonds (e.g., Lys721) and hydrophobic contacts .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes in targets .

- ADMET Prediction : SwissADME predicts CYP450 metabolism sites, guiding toxicity mitigation .

Q. How can fluorescence properties be exploited for tracking this compound in cellular studies?

The benzothiazole core exhibits intrinsic fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm). Modify the ester group with fluorophores (e.g., dansyl chloride) to enhance quantum yield. Confocal microscopy in live cells (e.g., HepG2) reveals subcellular localization, particularly in mitochondria .

Methodological Notes

- Stereochemical Purity : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) resolves (Z)/(E) isomers .

- Data Reproducibility : Pre-equilibrate reaction mixtures at 25°C for 30 minutes before initiating reactions to minimize thermal variability .

- Contradictory Yield Reports : Optimize catalyst loading (e.g., 5 mol% piperidine vs. 10 mol%) and monitor reaction progress via in situ FTIR to identify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.